molecular formula C18H27ClN2O2 B3027386 tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate CAS No. 1286264-32-1

tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate

Cat. No.: B3027386
CAS No.: 1286264-32-1
M. Wt: 338.9
InChI Key: TVEYLYIJXLQIPV-UHFFFAOYSA-N
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Description

tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate is a chemical compound with the molecular formula C18H27ClN2O2 and a molecular weight of 338.9. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a chlorobenzyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed .

Preparation Methods

The synthesis of tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the chlorobenzyl and tert-butyl groups. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorobenzyl)piperidine. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, where the chlorine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the piperidine and chlorobenzyl moieties.

    1-(4-chlorobenzyl)piperidine: A related compound that lacks the tert-butyl carbamate group.

    α-tert-Butyl-β-(4-chlorobenzyl)-1H-1,2,4-triazole-1-ethanol: A compound with a similar chlorobenzyl group but different overall structure and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-4-6-16(19)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEYLYIJXLQIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901119237
Record name Carbamic acid, N-[[1-[(4-chlorophenyl)methyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901119237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286264-32-1
Record name Carbamic acid, N-[[1-[(4-chlorophenyl)methyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286264-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-[(4-chlorophenyl)methyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901119237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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